1,5-Naphthalenebis(trifluoromethanesulfonate)
Overview
Description
1,5-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in organic synthesis as a sulfonylation reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthalenebis(trifluoromethanesulfonate) can be synthesized through the reaction of naphthalene-1,5-diol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for 1,5-Naphthalenebis(trifluoromethanesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenebis(trifluoromethanesulfonate) primarily undergoes substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 1,5-Naphthalenebis(trifluoromethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving 1,5-Naphthalenebis(trifluoromethanesulfonate) are trifluoromethanesulfonate esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,5-Naphthalenebis(trifluoromethanesulfonate) involves the transfer of trifluoromethanesulfonate groups to nucleophilic sites on target molecules. This transfer is facilitated by the compound’s electrophilic nature, which allows it to react readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalenebis(trifluoromethanesulfonate): Similar in structure but with different positional isomerism.
2,6-Naphthalenebis(trifluoromethanesulfonate): Another positional isomer with distinct reactivity.
Benzene-1,3-bis(trifluoromethanesulfonate): A benzene derivative with similar functional groups but different aromatic core.
Uniqueness
1,5-Naphthalenebis(trifluoromethanesulfonate) is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and the types of products it forms. This positional specificity makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHGSECJTKJJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566376 | |
Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152873-79-5 | |
Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Naphthalenebis(trifluoromethanesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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